

# "cross-reactivity of Fluoroimide with other dicarboximide fungicides"

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## Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414

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## Cross-Reactivity of Dicarboximide Fungicides: A Comparative Analysis

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity within the dicarboximide fungicide family. Due to a lack of available experimental data on the cross-reactivity of **Fluoroimide**, this guide utilizes data from a study on the dicarboximide fungicide procymidone as a representative example to illustrate the potential for antibody cross-reactivity among structurally similar compounds within this class.

Dicarboximide fungicides, a group of agricultural chemicals used to control a variety of fungal diseases, share a common chemical scaffold. This structural similarity can lead to cross-reactivity in immunochemical detection methods, such as the enzyme-linked immunosorbent assay (ELISA). Understanding the extent of this cross-reactivity is crucial for the development of specific and accurate immunoassays for residue monitoring and environmental analysis.

## Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of procymidone with other dicarboximide fungicides. The data is derived from an indirect competitive ELISA (ic-ELISA) study. Cross-reactivity is calculated as:  $(IC50 \text{ of procymidone} / IC50 \text{ of competing compound}) \times 100\%$ .

Compound	Chemical Structure	IC50 (ng/mL)	Cross-Reactivity (%)
Procymidone	3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexa-2,4-dione	0.35	100
Iprodione	3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxoimidazolidine-1-carboxamide	1.2	29.2
Vinclozolin	(RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione	>1000	<0.04
Fluoroimide	N-(4-fluorophenyl)-2,3-dichloro-maleimide	No Data Available	No Data Available

## Experimental Protocols

The data presented above was obtained using an indirect competitive ELISA (ic-ELISA). The key steps of this methodology are outlined below.

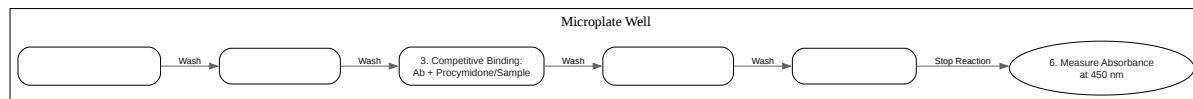
### Indirect Competitive ELISA (ic-ELISA) Protocol for Procymidone

- Coating: A 96-well microplate was coated with a coating antigen (a procymidone-ovalbumin conjugate) and incubated overnight at 4°C.
- Washing: The plate was washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20).

- Blocking: The remaining protein-binding sites in the wells were blocked by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS) and incubating for 2 hours at 37°C.
- Washing: The plate was washed again as described in step 2.
- Competitive Reaction: A mixture of the anti-procymidone monoclonal antibody and either the procymidone standard or the sample extract was added to the wells. The plate was then incubated for 1 hour at 37°C. During this step, the free procymidone (or cross-reacting compound) in the solution competes with the coated antigen for binding to the antibody.
- Washing: The plate was washed to remove unbound antibodies and other components.
- Secondary Antibody Incubation: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coated antigen.
- Washing: The plate was washed to remove the unbound secondary antibody.
- Substrate Reaction: A substrate solution (e.g., TMB) was added to the wells, and the plate was incubated in the dark for 15 minutes at room temperature. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
- Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2 M sulfuric acid).
- Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of procymidone in the sample.

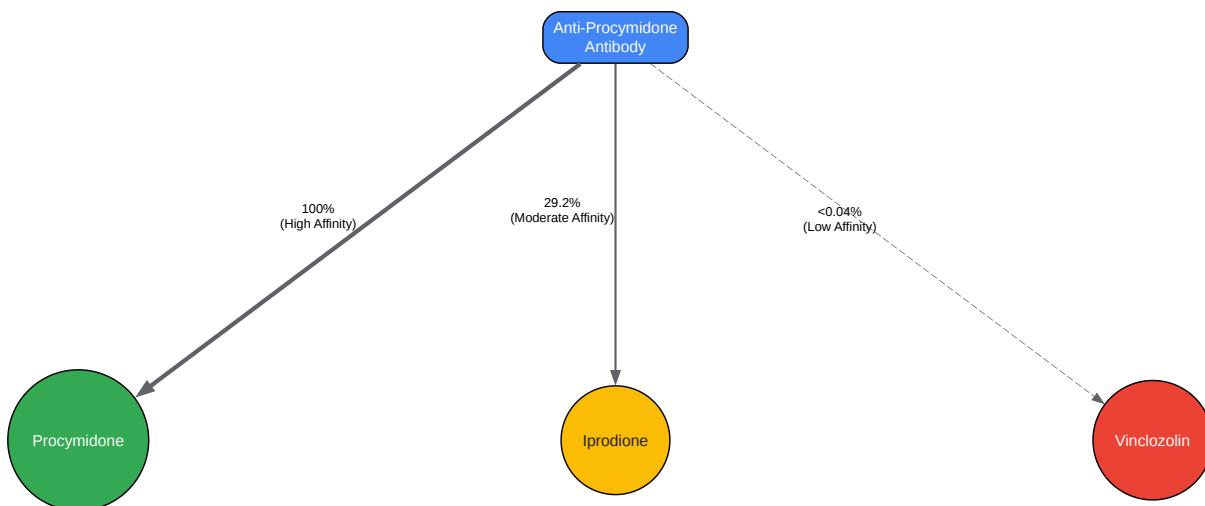
## Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and the observed cross-reactivity, the following diagrams are provided.



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Caption: Workflow of the indirect competitive ELISA for procymidone detection.



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Caption: Cross-reactivity of an anti-procymidone antibody with other dicarboximides.

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